1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
Overview
Description
1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone core substituted with a benzyl group and a 1,3,4-oxadiazole ring bearing a sulfanyl group. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Introduction of the sulfanyl group: This step might involve the reaction of the oxadiazole intermediate with thiolating agents.
Formation of the pyridinone core: This can be synthesized via cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring or the pyridinone core can be reduced under suitable conditions.
Substitution: The benzyl group or other substituents can be replaced by nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the oxadiazole ring might yield amines or other reduced products.
Scientific Research Applications
1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Biological Studies: Investigation of its biological activities, such as antimicrobial, antifungal, or anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
- 1-benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
- 1-benzyl-3-(5-amino-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
Uniqueness
1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness might translate to different reactivity, stability, and potential biological activities.
Properties
IUPAC Name |
1-benzyl-3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13-11(12-15-16-14(20)19-12)7-4-8-17(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZQNBXBTTZPCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NNC(=S)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136175 | |
Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801136175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242472-16-8 | |
Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242472-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801136175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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